molecular formula C20H32O5 B160466 Prostaglandin F3alpha CAS No. 745-64-2

Prostaglandin F3alpha

Cat. No.: B160466
CAS No.: 745-64-2
M. Wt: 352.5 g/mol
InChI Key: SAKGBZWJAIABSY-SAMSIYEGSA-N
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Description

Prostaglandin F3alpha is a bioactive lipid mediator derived from eicosapentaenoic acid. It belongs to the family of prostaglandins, which are physiologically active lipid compounds with diverse hormone-like effects in animals. Prostaglandins are involved in various biological processes, including inflammation, smooth muscle contraction, and vasodilation. This compound is known for its anti-cancer and anti-inflammatory properties .

Mechanism of Action

Target of Action

Prostaglandin F3alpha (PGF3alpha) is a prostanoid, a subclass of the lipid mediator group known as eicosanoids . The primary targets of PGF3alpha are the prostaglandin receptors, which are G-protein-coupled receptors . These receptors play important roles in the occurrence and development of pulmonary arterial hypertension (PAH) through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

Mode of Action

The interaction of PGF3alpha with its targets leads to a series of changes in the body. Prostaglandin signaling is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins . This interaction results in the activation of various signaling pathways, leading to physiological responses such as inflammation, pain perception, and uterine contractions .

Biochemical Pathways

The biochemical pathways affected by PGF3alpha are primarily related to inflammation and vascular remodeling. Studies have confirmed that prostaglandins and their receptors play important roles in the occurrence and development of PAH through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

Pharmacokinetics

Prostaglandin analogs, which include pgf3alpha, are considered a first-line treatment in the management of glaucoma and have shown efficacy in reducing intraocular pressure

Result of Action

The molecular and cellular effects of PGF3alpha’s action are diverse and depend on the specific physiological context. For example, in the context of inflammation, PGF3alpha can promote vasoconstriction, vascular smooth muscle cell proliferation and migration, and extracellular matrix remodeling . In the context of childbirth, PGF3alpha can induce uterine contractions .

Action Environment

The action of PGF3alpha can be influenced by various environmental factors. For instance, the presence of other signaling molecules, the specific cellular environment, and the overall physiological state of the organism can all impact the action, efficacy, and stability of PGF3alpha

Biochemical Analysis

Biochemical Properties

Prostaglandin F3alpha interacts with various enzymes, proteins, and other biomolecules. It is a substrate of ABCC4, a transporter protein, with a Km of 12.1 μM . The interactions of this compound with these biomolecules contribute to its role in biochemical reactions .

Cellular Effects

This compound influences various types of cells and cellular processes. It plays a significant role in cell survival, inflammation, and the perception of pain . This compound affects cell function by influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to specific receptors, leading to the activation or inhibition of enzymes and changes in gene expression . The binding interactions of this compound with biomolecules play a crucial role in its mechanism of action .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound affects the periodicity of clock genes and mouse circadian behavior . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that it plays important roles in the occurrence and development of pulmonary arterial hypertension through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is derived enzymatically from the fatty acid arachidonic acid . It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a substrate of ABCC4, a transporter protein . The interactions of this compound with transporters and binding proteins affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including Prostaglandin F3alpha, has garnered significant attention due to their exceptional biological activities. A concise chemoenzymatic synthesis method has been developed, which involves the formation of a common intermediate, bromohydrin, followed by nickel-catalyzed cross-couplings and Wittig reactions. This method allows for the synthesis of prostaglandins in a cost-effective and scalable manner .

Industrial Production Methods: Industrial production of prostaglandins typically involves large-scale synthetic programs to produce prostaglandin analogues. These efforts are guided by the knowledge of prostaglandin metabolism and involve the use of various synthetic methodologies developed by research teams worldwide .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin F3alpha undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxy substituents at specific positions on the molecule .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of prostaglandins include bromohydrin, nickel catalysts, and reagents for Wittig reactions. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high enantioselectivity and yield .

Major Products: The major products formed from the reactions of this compound include various prostaglandin analogues and derivatives, which are used in scientific research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds: Prostaglandin F3alpha is part of the prostanoid family, which includes other prostaglandins, prostacyclines, and thromboxanes. Similar compounds include Prostaglandin E2, Prostaglandin F2alpha, and Prostacyclin .

Uniqueness: this compound is unique due to its specific anti-cancer and anti-inflammatory properties, which are not as pronounced in other prostaglandins. Additionally, its synthesis from eicosapentaenoic acid distinguishes it from other prostaglandins derived from arachidonic acid .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKGBZWJAIABSY-SAMSIYEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin F3a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

745-64-2
Record name PGF3α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin F3alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000745642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostaglandin F3a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Prostaglandin F3alpha (PGF3alpha) as a biomarker compared to other markers of lipid peroxidation?

A1: While traditional markers like hydroperoxides and thiobarbituric acid reactive substances (TBARS) provide a general indication of lipid peroxidation, they lack specificity for individual fatty acids. PGF3alpha, specifically the 8-epi isomer, offers a more targeted approach. This is because it is generated specifically from the peroxidation of eicosapentaenoic acid (EPA) []. This specificity makes PGF3alpha a potentially valuable biomarker for studying the role of EPA peroxidation in various physiological and pathological processes.

Q2: How can I quantify F3-isoprostanes like PGF3alpha in a laboratory setting?

A2: The study employed a gas chromatography-mass spectrometry (GC-MS) method for analyzing F3-isoprostanes, including PGF3alpha []. This technique involves several steps:

  1. Quantification: Negative ion-chemical ionization mass spectrometry (NICI) is commonly used for sensitive detection. Quantification involves monitoring specific ions and comparing their abundance to that of an internal standard, such as tetradeuterated PGF2alpha (PGF2-d4) [].

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